molecular formula C22H19BrN2O3 B11981179 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide

2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide

Cat. No.: B11981179
M. Wt: 439.3 g/mol
InChI Key: YQQCBNKRCOUEET-UHFFFAOYSA-N
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Description

2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with N-phenylbenzamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity. Commonly used catalysts include titanium tetrachloride (TiCl4) and pyridine, which facilitate the condensation reaction at elevated temperatures around 85°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-N-phenylbenzamide stands out due to the presence of the bromine atom and methoxy groups, which confer unique reactivity and potential biological activities. These structural features differentiate it from other similar compounds and contribute to its distinct properties and applications .

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

2-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-phenylbenzamide

InChI

InChI=1S/C22H19BrN2O3/c1-27-20-13-21(28-2)18(23)12-15(20)14-24-19-11-7-6-10-17(19)22(26)25-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,26)

InChI Key

YQQCBNKRCOUEET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)Br)OC

Origin of Product

United States

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